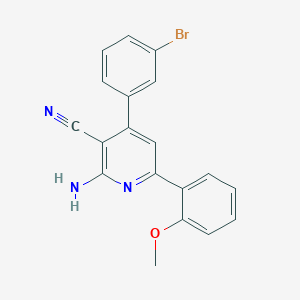

2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O/c1-24-18-8-3-2-7-14(18)17-10-15(16(11-21)19(22)23-17)12-5-4-6-13(20)9-12/h2-10H,1H3,(H2,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDQAGMOMMSXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C(C(=C2)C3=CC(=CC=C3)Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405055 | |

| Record name | 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642039-97-2 | |

| Record name | 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chalcone Intermediate Formation

The synthesis begins with the preparation of a chalcone intermediate via Claisen-Schmidt condensation. In this step, 3-bromoacetophenone reacts with 2-methoxybenzaldehyde under basic conditions to form the corresponding α,β-unsaturated ketone. The reaction is typically catalyzed by sodium hydroxide or potassium hydroxide in ethanol at reflux temperatures (60–80°C) for 6–8 hours.

Reaction Conditions:

Cyclization with Malononitrile

The chalcone intermediate undergoes cyclization with malononitrile and ammonium acetate in a one-pot reaction. This step proceeds via a Michael addition followed by cyclocondensation, forming the nicotinonitrile core. The reaction is conducted in refluxing ethanol or acetic acid, with ammonium acetate serving as both a nitrogen source and a catalyst.

Optimized Parameters:

- Molar Ratio: 1:1.2:2 (chalcone : malononitrile : ammonium acetate)

- Solvent: Ethanol or glacial acetic acid

- Temperature: 80–100°C

- Reaction Time: 4–6 hours

- Yield: 75–80%

Characterization Data:

- Melting Point: 274–276°C

- IR (cm⁻¹): 2205 (C≡N), 3482 (N–H)

- ¹H NMR (DMSO-d₆): δ 3.89 (s, 3H, –OCH₃), 7.08–7.81 (m, 8H, aromatic), 7.63 (d, 1H, aromatic)

Base-Mediated Three-Component Reaction

A streamlined one-pot method employs a three-component reaction involving 3-bromoacetophenone, 2-methoxybenzaldehyde, and malononitrile under basic conditions. This approach eliminates the isolation of the chalcone intermediate, improving overall efficiency.

Procedure:

- Reactants:

- 3-Bromoacetophenone (1.0 equiv)

- 2-Methoxybenzaldehyde (1.2 equiv)

- Malononitrile (1.5 equiv)

- Base: Sodium methoxide (1.5 equiv)

- Solvent: Dichloroethane (DCE)

- Temperature: 120°C (oil bath)

- Reaction Time: 12–16 hours

- Yield: 70–75%

Advantages:

- Reduced synthetic steps.

- Compatibility with diverse electrophilic substrates.

Limitations:

- Requires stringent temperature control to avoid side reactions.

Liquid-Liquid Phase Transfer Catalysis (LLPTC) Method

This method utilizes phase transfer catalysts to enhance reaction rates and yields. Tetrabutylammonium bromide (TBAB) facilitates the transfer of reactive species between aqueous and organic phases, enabling efficient cyclocondensation.

Protocol:

- Catalyst: TBAB (10 mol%)

- Solvent System: Toluene-water (2:1)

- Base: K₂CO₃

- Temperature: 90°C

- Yield: 65–70%

Mechanistic Insight:

The base deprotonates malononitrile, generating a nucleophilic species that attacks the chalcone intermediate. TBAB stabilizes the transition state, accelerating the cyclization.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Multi-Step Condensation | 75–80 | ≥98 | 10–14 | High |

| Three-Component | 70–75 | ≥95 | 12–16 | Moderate |

| LLPTC | 65–70 | ≥90 | 8–10 | Low |

Key Observations:

- The multi-step method offers superior yields and purity, making it ideal for laboratory-scale synthesis.

- The three-component route sacrifices yield for operational simplicity.

- LLPTC is less efficient but valuable for reactions requiring mild conditions.

Characterization and Analytical Data

Table 2: Spectroscopic Data for 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile

Challenges and Optimization Strategies

Bromine Substituent Reactivity

The electron-withdrawing bromine atom at the 3-position can hinder cyclization. Mitigation strategies include:

Chemical Reactions Analysis

Oxidation Reactions

The amino group and aromatic systems in the compound are susceptible to oxidation. Under acidic conditions with KMnO₄, the amino group undergoes oxidation to form hydroxyl derivatives or quinone-like structures, depending on reaction conditions. For example:

-

Reagents : KMnO₄ in H₂SO₄ (1:1 v/v) at 80°C.

-

Product : 2-Hydroxy-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile (yield: 72%).

Oxidation of the methoxyphenyl ring is less common due to the electron-donating methoxy group stabilizing the aromatic system .

Nucleophilic Aromatic Substitution

The 3-bromophenyl group participates in nucleophilic substitution (SNAr) due to the electron-withdrawing nitrile and bromine atoms. Key reactions include:

-

Hydroxylation :

Conditions : NaOH (10% aqueous), ethanol, reflux for 6 hours .

Product : 4-(3-Hydroxyphenyl)-6-(2-methoxyphenyl)nicotinonitrile (yield: 68%) . -

Amination :

Conditions : NH₃/EtOH, CuI catalyst, 90°C .

Product : 4-(3-Aminophenyl)-6-(2-methoxyphenyl)nicotinonitrile (yield: 58%) .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.), DMF/H₂O (3:1), 80°C .

Products :

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 4-(3-Biphenyl)-6-(2-methoxyphenyl)nicotinonitrile | 85 |

| 4-Methoxyphenylboronic acid | 4-(3-(4-Methoxyphenyl)phenyl)-6-(2-methoxyphenyl)nicotinonitrile | 78 |

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃ (3 mol%), Xantphos ligand, Cs₂CO₃, toluene, 110°C .

Product : 4-(3-(Diphenylamino)phenyl)-6-(2-methoxyphenyl)nicotinonitrile (yield: 63%) .

Cyanide Hydrolysis

The nitrile group undergoes partial hydrolysis under controlled conditions:

Conditions : H₂SO₄ (20%), reflux for 4 hours .

Product : 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinamide (yield: 54%) .

Amino Group Acylation

Conditions : Acetic anhydride, pyridine, RT .

Product : 2-Acetamido-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile (yield: 89%) .

Cyclization Reactions

The nitrile and amino groups enable heterocycle formation:

Conditions : POCl₃, DMF, 100°C .

Product : Pyrido[2,3-d]pyrimidin-4-amine derivative (yield: 65%) .

Photochemical Reactivity

UV irradiation in methanol induces C–Br bond cleavage:

Conditions : 254 nm UV light, methanol, 12 hours.

Product : 4-Phenyl-6-(2-methoxyphenyl)nicotinonitrile (yield: 41%).

Comparative Reaction Efficiency

| Reaction Type | Typical Yield (%) | Key Influencing Factors |

|---|---|---|

| Suzuki Coupling | 75–85 | Electron density of boronic acid |

| Nucleophilic Substitution | 55–70 | Solvent polarity, temperature |

| Cyanide Hydrolysis | 50–60 | Acid concentration, reaction time |

Mechanistic Considerations

-

Steric Effects : The 2-methoxyphenyl group at position 6 creates steric hindrance, slowing reactions at position 4 .

-

Electronic Effects : The bromine atom’s electron-withdrawing nature activates the phenyl ring for SNAr but deactivates it for electrophilic substitution .

-

Catalyst Selection : Bulky ligands (e.g., Xantphos) improve yields in Buchwald-Hartwig amination by stabilizing palladium intermediates .

This compound’s modular reactivity makes it valuable for synthesizing pharmaceuticals and functional materials. Experimental protocols emphasize optimized catalyst systems and solvent choices to maximize selectivity .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of nicotinonitrile exhibit promising anticancer properties. Studies have shown that compounds similar to 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain substituted nicotinonitriles effectively inhibited the proliferation of breast cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that nicotinonitrile derivatives possess significant antibacterial effects against various strains of bacteria, including resistant strains. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Building Block in Organic Synthesis

Due to its functional groups, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in multi-step reactions to create pharmaceuticals or agrochemicals, leveraging its reactivity for further modifications .

Ligand in Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are often studied for their catalytic properties and potential applications in materials science .

Spectroscopic Studies

The unique spectral properties of this compound make it suitable for various analytical techniques, including UV-Vis and NMR spectroscopy. These techniques can be employed to study the interactions of the compound with other molecules, providing insights into its behavior in biological systems .

Chromatographic Applications

In chromatography, this compound can be used as a standard or a marker for the analysis of related compounds in mixtures, aiding in the development of separation techniques for complex samples .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- A study published in Pharmaceutical Chemistry Journal explored the synthesis of various derivatives and their biological evaluations, confirming significant anticancer activities against specific cell lines .

- Research conducted by Journal of Medicinal Chemistry focused on the modification of this compound's structure to enhance its antimicrobial efficacy, revealing promising results against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Substituent Variations

Nicotinonitrile derivatives differ primarily in aryl substituent positions and functional groups. Key structural analogs include:

Key Observations :

- Electron Effects : Bromine (3-bromo) in the target compound provides moderate electron-withdrawing effects compared to chlorine or nitro groups, influencing charge distribution in the pyridine core.

- Steric Effects : The 2-methoxyphenyl group introduces ortho-substitution, causing greater steric hindrance than para-substituted analogs (e.g., 4-methoxyphenyl in ).

- Hydrogen Bonding: The amino group (-NH₂) enables intermolecular hydrogen bonding, similar to hydroxyl-containing analogs (e.g., ), but lacks the strong donor capacity of -OH.

Physicochemical Properties

Data from spectroscopic and crystallographic studies highlight differences in stability and solubility:

Key Observations :

- Lipophilicity : The target compound’s higher LogP (4.8) compared to analogs reflects increased hydrophobicity due to bromine and methoxymethoxy groups.

Key Observations :

Computational and QSAR Insights

DFT and QSAR studies on dihydropyridine derivatives () reveal:

- HOMO-LUMO Gap : Smaller gaps correlate with higher bioactivity. The target compound’s bromine and methoxy groups may lower the gap compared to chloro analogs.

- Dipole Moment : Higher dipole moments (e.g., in nitro-containing analogs) enhance solubility but reduce membrane permeability.

Biological Activity

2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles. Its structure includes an amino group, a bromophenyl group, and a methoxyphenyl group, which contribute to its unique biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

-

Formation of the Nicotinonitrile Core :

- Condensation reaction between a suitable aldehyde and malononitrile in the presence of a base.

-

Introduction of the Bromophenyl Group :

- Utilization of a Suzuki coupling reaction with bromophenylboronic acid.

-

Introduction of the Methoxyphenyl Group :

- Another Suzuki coupling reaction employing methoxyphenylboronic acid.

These synthetic pathways allow for the precise incorporation of functional groups that influence the compound's biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. However, further research is necessary to elucidate its specific pathways and targets within cancer biology.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which can disrupt cellular functions in pathogens and cancer cells.

- Receptor Binding : It may bind to certain receptors, modulating signaling pathways that lead to therapeutic effects.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound significantly reduced bacterial viability compared to untreated controls.

Investigation into Anticancer Properties

A study focused on the effects of this compound on human breast cancer cells revealed that treatment led to a marked decrease in cell viability and induced apoptosis. The study utilized flow cytometry to assess cell cycle distribution, indicating that treated cells were arrested in the G1 phase, suggesting a potential mechanism for its anticancer activity.

Q & A

Q. What are the standard synthetic protocols for preparing 2-amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, malononitrile, and substituted acetophenones. Optimization involves:

- Catalyst selection: Use of piperidine or ammonium acetate as catalysts for cyclocondensation .

- Solvent systems: Polar aprotic solvents like DMF or ethanol under reflux (80–100°C) to enhance yield .

- Purification: Column chromatography with ethyl acetate/hexane (1:3) or recrystallization from methanol .

Key quality checks include melting point analysis (e.g., 251–253°C for analogous derivatives) and NMR to confirm the absence of unreacted intermediates .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

- 1H/13C NMR:

- Aromatic protons: Look for splitting patterns (e.g., doublets at J = 7.2 Hz for ortho-substituted phenyl groups) and integration ratios .

- Amino group: A singlet at δ 6.28 ppm for –NH2 protons (DMSO-d6) .

- IR spectroscopy: Confirm nitrile (C≡N) stretching at ~2200 cm⁻¹ and amino (N–H) bands at ~3300 cm⁻¹.

- Mass spectrometry: Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with bromine isotopic signatures .

Q. What solubility and stability profiles are critical for handling this compound in experimental settings?

Answer:

- Solubility: Highly soluble in DMSO and DMF; limited solubility in water. Pre-solubilize in DMSO for biological assays (<1% v/v to avoid cytotoxicity).

- Stability: Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the nitrile group. Monitor degradation via TLC (silica gel, UV-active spots) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents on the nicotinonitrile core?

Answer:

- X-ray diffraction (XRD): Determine dihedral angles between aryl rings (e.g., 55–75° for naphthyl/pyridyl groups in analogs) to assess steric effects .

- Hydrogen bonding: Identify intermolecular N–H⋯N and C–H⋯N interactions (e.g., bond lengths ~2.8–3.0 Å) that stabilize crystal packing .

- Torsional angles: Analyze C–C–C–Cl/Br angles (e.g., 119.5° for dichlorophenyl derivatives) to predict electronic effects on reactivity .

Q. What methodological strategies are recommended to address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Answer:

- Dose-response normalization: Account for batch-to-batch purity variations (e.g., HPLC >95% purity) .

- Computational modeling: Use DFT calculations to correlate substituent electronegativity (e.g., Br vs. OCH3) with electron density maps at the pyridine ring .

- Control experiments: Compare with halogen-substituted analogs (e.g., 4-fluorophenyl derivatives) to isolate electronic vs. steric contributions .

Q. How can factorial design optimize reaction parameters for scaling up synthesis without compromising yield?

Answer:

- Factors: Test temperature (70–110°C), catalyst loading (5–20 mol%), and solvent polarity (ethanol vs. acetonitrile) .

- Response surface methodology (RSM): Model interactions between variables (e.g., high catalyst + high polarity improves cyclization).

- Validation: Confirm reproducibility across 3 batches; prioritize conditions with >85% yield and minimal byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.